molecular formula C5H4ClNO B1296119 Pyrrole-2-carbonyl chloride CAS No. 5427-82-7

Pyrrole-2-carbonyl chloride

Cat. No. B1296119
CAS RN: 5427-82-7
M. Wt: 129.54 g/mol
InChI Key: SFGNNBCWQOIVAZ-UHFFFAOYSA-N
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Description

Pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNO . It is also known by other names such as 1H-pyrrole-2-carbonyl chloride and Pyrroylchlorid . It has a molecular weight of 129.54 g/mol .


Synthesis Analysis

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are structurally similar to Pyrrole-2-carbonyl chloride, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Another synthesis method involves the polymerization of pyrrole-2-carboxylic acid initiated by the oxidant hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of Pyrrole-2-carbonyl chloride consists of a pyrrole ring with a carbonyl chloride group attached to the 2-position . The exact mass and monoisotopic mass of the compound are 128.9981414 g/mol .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde, a derivative of Pyrrole-2-carbonyl chloride, is known to undergo sequential reactions in vivo to produce pyrraline, a well-known diabetes molecular marker . The compound can also undergo decarboxylation, a reaction that involves the removal of a carboxyl group .


Physical And Chemical Properties Analysis

Pyrrole-2-carbonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 239.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Pyrrole-2-carbonyl chloride is used in the synthesis of various pyrrole derivatives. These derivatives are significant due to their presence in many natural products and their wide range of biological activities. For instance, they are used in the synthesis of marine natural products and drug candidates .

Pharmaceutical Applications

The pyrrole subunit, which can be derived from Pyrrole-2-carbonyl chloride, has diverse applications in therapeutically active compounds. This includes the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Organocatalysis

Pyrrole-2-carbonyl chloride is involved in organocatalytic processes to construct the pyrrole ring, a key structural unit in medicinal chemistry. Organocatalysis is a significant tool for the synthesis of diverse structural scaffolds, offering a green chemistry approach to creating these important heterocycles .

Mechanism of Action

While the exact mechanism of action of Pyrrole-2-carbonyl chloride is not clearly defined, it is suggested that molecules containing the Py-2-C skeleton, like Pyrrole-2-carbonyl chloride, have various biological functions .

Safety and Hazards

Pyrrole-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling it .

Future Directions

Research on Pyrrole-2-carbonyl chloride and its derivatives continues to be a topic of interest in the scientific community. For instance, recent studies have focused on the synthesis of functionalized pyrroles and the potential applications of these compounds in various fields .

properties

IUPAC Name

1H-pyrrole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5(8)4-2-1-3-7-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGNNBCWQOIVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279546
Record name Pyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole-2-carbonyl chloride

CAS RN

5427-82-7
Record name Pyrrole-2-carbonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13115
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Record name Pyrrole-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrole-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

1H-pyrrole-2-carboxylic acid ethyl ester was prepared as follows: to a solution of 1H-pyrrole-2-carboxylic acid (10 mmol; Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (10 mmol) and 3 drops of DMF at 0° C. The solution was stirred at 0° C. for 30 minutes to form 1H-pyrrole-2-carbonyl chloride. Ethanol was added and the mixture was stirred at room temperature for 30 minutes. The mixture was concetrated to afford 1-carboxylic acid ethyl ester.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is pyrrole-2-carbonyl chloride utilized in the synthesis of bioactive compounds?

A1: Pyrrole-2-carbonyl chloride serves as a crucial acylating agent in synthesizing various N-(1-butylpyrrole-2-carbonyl)-amino acid methyl esters []. These esters are considered valuable intermediates in the production of diverse biologically active molecules, including pharmaceuticals and agrochemicals. The reaction proceeds efficiently at room temperature, resulting in high yields (81.3%~87.1%) of the desired products. []

Q2: What makes pyrrole-2-carbonyl chloride a preferred choice in certain synthetic routes?

A2: In the synthesis of marine pyrrole-2-aminoimidazoles, oroidin, and its derivatives, pyrrole-2-carbonyl chloride plays a key role []. The traditional approach involves using pyrrole-2-carbonyl chloride for preparing N-acyl-1,2-dihydropyridines, which are vital intermediates in the synthesis. This method offers a direct route to these compounds, highlighting the significance of pyrrole-2-carbonyl chloride in accessing complex natural products and their analogs [].

Q3: How does the structure of pyrrole-2-carbonyl chloride relate to its reactivity?

A3: Studies have investigated the correlation between the carbonyl vibrational frequency of substituted thenoyl chlorides (structurally similar to pyrrole-2-carbonyl chloride) and their reaction rates with aniline []. Researchers suggest that a similar correlation might exist for furan- and pyrrole-2-carbonyl chlorides. This implies that substituents on the pyrrole ring could impact the reactivity of pyrrole-2-carbonyl chloride, particularly in reactions involving the carbonyl group, such as amidation or esterification [].

Q4: Are there alternative reagents to pyrrole-2-carbonyl chloride in synthetic applications?

A4: Yes, alternative reagents can be used in certain reactions. For instance, in the synthesis of N-(1-butylpyrrole-2-carbonyl)-amino acid methyl esters, 1-butyl-2-(trichloroacetyl) pyrrole is employed as a substitute for pyrrole-2-carbonyl chloride []. This alternative acylating agent effectively avoids the use of pyrrole-2-carbonyl chloride while achieving comparable yields. The choice between these reagents often depends on factors such as reaction conditions, desired product purity, and availability of starting materials [].

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